

"1-(3-Aminopropyl)imidazolidin-2-one chemical properties"

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Compound of Interest

Compound Name: 1-(3-Aminopropyl)imidazolidin-2-one

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An In-Depth Technical Guide on the Chemical Properties of 1-(3-Aminopropyl)imidazolidin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the known chemical properties of **1-(3-Aminopropyl)imidazolidin-2-one**. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes data for structurally related compounds—the parent heterocycle Imidazolidin-2-one and the analogous 1-(3-Aminopropyl)imidazole—to provide valuable context for researchers. Furthermore, this guide details standardized experimental protocols for the full spectroscopic and physical characterization of such compounds and illustrates common synthetic and analytical workflows.

Compound Identification

1-(3-Aminopropyl)imidazolidin-2-one is a heterocyclic organic compound featuring a five-membered imidazolidin-2-one ring substituted at one of the nitrogen atoms with an aminopropyl chain. This structure combines the chemical features of a cyclic urea and a primary amine, suggesting potential applications as a building block in medicinal chemistry and materials science.

Table 1: Core Compound Identification

Identifier	Value	Reference
IUPAC Name	1-(3-aminopropyl)imidazolidin-2-one	
CAS Number	334971-94-7	[1]
Molecular Formula	C ₆ H ₁₃ N ₃ O	[1]
Molecular Weight	143.19 g/mol	

| Canonical SMILES | C1CN(C(=O)N1)CCCN | |

Physicochemical Properties

Specific, experimentally determined physicochemical data for **1-(3-Aminopropyl)imidazolidin-2-one** is scarce. The following tables summarize available data for this compound and provide context by including properties of the parent Imidazolidin-2-one and the related compound 1-(3-Aminopropyl)imidazole.

Table 2: Physical Properties

Property	1-(3-Aminopropyl)imidazolidin-2-one	Imidazolidin-2-one	1-(3-Aminopropyl)imidazole
Appearance	Not Specified	White to light yellow crystalline solid[2]	Light yellow liquid[3] or clear colorless liquid[4]
Melting Point	Not Specified	131-134 °C	-68 °C[3]
Boiling Point	Not Specified	260 °C (decomposes)	296 °C[3]
Density	Not Specified	Not Specified	1.049 - 1.062 g/mL at 25 °C[3][5]
Flash Point	Not Specified	154.4 °F / 68 °C[6]	154 °C[5]

| Refractive Index | Not Specified | Not Specified | n_{20/D} 1.519[5] |

Table 3: Solubility and Partition Coefficients

Property	1-(3-Aminopropyl)imidazolidin-2-one	Imidazolidin-2-one	1-(3-Aminopropyl)imidazole
Water Solubility	Not Specified	Soluble in water[2]	Fully miscible[3]
pKa	Not Specified	Not Specified	9.08 ± 0.10 (Predicted)[4][7]

| LogP | Not Specified | Not Specified | -0.57 at 23 °C[4][7] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **1-(3-Aminopropyl)imidazolidin-2-one** are not available in the cited literature. The expected spectral features would include:

- ¹H NMR:** Signals corresponding to the methylene protons on the imidazolidinone ring, the propyl chain, and the terminal amine, as well as an NH proton signal from the ring.
- ¹³C NMR:** Resonances for the carbonyl carbon (C=O), and the distinct methylene carbons of the ring and the propyl chain.
- FTIR:** Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (urea), and C-N stretching.
- Mass Spectrometry:** A molecular ion peak corresponding to its molecular weight (143.19 g/mol) and fragmentation patterns related to the loss of the aminopropyl side chain.

Experimental Protocols for Characterization

The following are detailed, standard methodologies for determining the key chemical properties of a solid organic compound like **1-(3-Aminopropyl)imidazolidin-2-one**.

Melting Point Determination

The melting point is a crucial indicator of purity.[8][9]

- **Sample Preparation:** A small amount of the dry, crystalline compound is finely powdered.[10] The powder is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[11][12]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10][11] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.[8][10]
- **Measurement:** The sample is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[10]
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9][12] A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[13]

- **Sample Preparation:** For ^1H NMR, 5-25 mg of the sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a clean vial.[13][14] For ^{13}C NMR, a higher concentration (50-100 mg) may be required.[14]
- **Transfer to NMR Tube:** The homogeneous solution is carefully transferred into a high-quality 5 mm NMR tube using a pipette, ensuring no solid particles are present.[13][14] The liquid height should be between 4.0 and 5.0 cm.[13]
- **Acquisition:** The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity. A radiofrequency pulse is applied, and the resulting Free Induction Decay (FID) is detected.[15]
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays chemical shifts, signal integrations, and coupling patterns that

are used for structural elucidation.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[17]

- **Background Spectrum:** A background spectrum is collected first without the sample to account for atmospheric CO₂ and H₂O, as well as absorption from the instrument itself.[18][19]
- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly onto the ATR crystal (commonly diamond or zinc selenide) and firm pressure is applied using a clamp to ensure good contact.[18][20]
- **Sample Measurement:** The infrared beam is passed through the sample. The instrument measures the frequencies at which the sample absorbs radiation.[18] Multiple scans (e.g., 4 to 64) are typically averaged to improve the signal-to-noise ratio.[20][21]
- **Data Analysis:** The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific peaks in the spectrum correspond to the vibrational frequencies of functional groups within the molecule.[17]

Mass Spectrometry (MS)

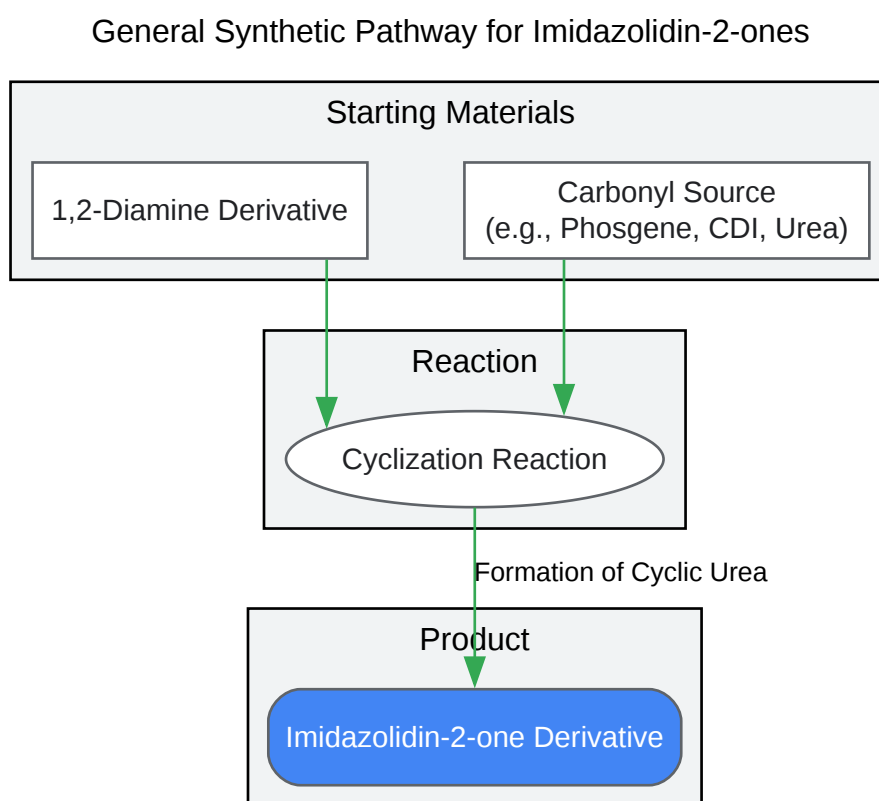
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and formula of a compound.[22]

- **Sample Introduction and Ionization:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[23] The gaseous molecules are then ionized, commonly using an Electron Impact (EI) source, which bombards them with high-energy electrons to form a radical cation known as the molecular ion.[23][24]
- **Ion Separation:** The newly formed ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[24][25] The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion; lighter ions are deflected more than heavier ones.[25]
- **Detection:** An ion detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.[25]

- Data Analysis: The peak with the highest m/z value typically represents the molecular ion (M^+), which provides the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, which can help in determining the compound's structure.[23]

Synthetic Pathways and Analytical Workflows

While a specific, documented synthesis for **1-(3-Aminopropyl)imidazolidin-2-one** was not found, the imidazolidin-2-one core is a common structural motif. General synthetic strategies often involve the cyclization of 1,2-diamines with a carbonyl source.[26][27]

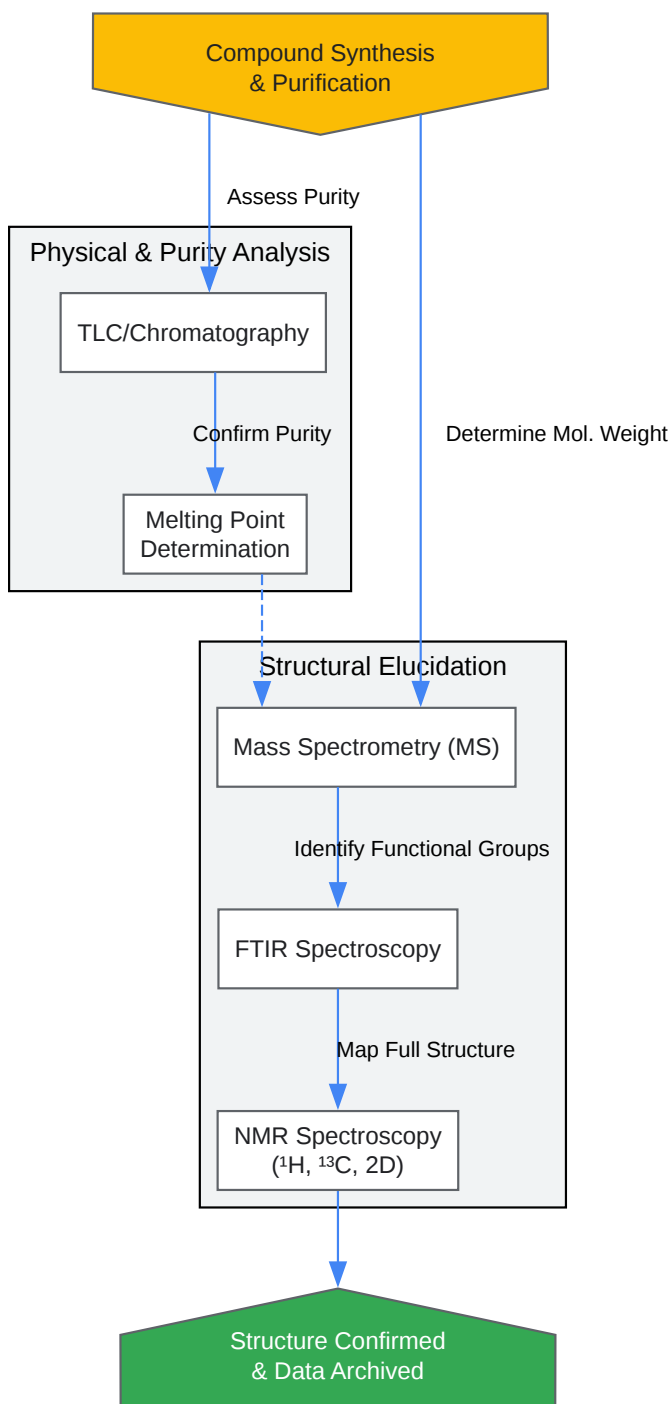


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Caption: Generalized synthesis of the imidazolidin-2-one core.

The comprehensive characterization of a compound like **1-(3-Aminopropyl)imidazolidin-2-one** follows a logical workflow to confirm its identity, purity, and structure.

Experimental Workflow for Compound Characterization



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Caption: Logical workflow for the analysis of an organic compound.

Safety and Handling

For related compounds like 1-(3-Aminopropyl)imidazole, safety data indicates it is corrosive and can cause severe skin burns and eye damage.[28] It is also harmful if swallowed.[28]

Standard safe handling procedures for such chemicals should be followed:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[29]
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[28]

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